Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Description
Historical Context of Pyrazole Chemistry
Pyrazole chemistry traces its origins to the late 19th century, when Ludwig Knorr first coined the term in 1883 while investigating compounds with antipyretic properties. The synthesis of pyrazole itself was later achieved by Hans von Pechmann in 1898 using acetylene and diazomethane, establishing foundational methodologies for pyrazole production. Early research focused on substituted pyrazoles, with antipyrine emerging as a landmark analgesic and antipyretic agent.
The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, expanded interest in their biological relevance. Synthetic pyrazoles gained prominence in the 20th century, particularly in pharmaceuticals (e.g., celecoxib) and agrochemicals (e.g., fenpyroximate). The cyanomethyl-substituted pyrazole derivatives, including methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate, emerged as critical intermediates in modern heterocyclic chemistry due to their versatility in cross-coupling and functionalization reactions.
| Key Historical Milestones | Significance |
|---|---|
| 1883: Knorr’s term “pyrazole” | Established nomenclature for the class |
| 1898: Von Pechmann synthesis | First synthetic route for pyrazole |
| 1959: Natural pyrazole isolation | Demonstrated biological occurrence |
| 2000s: Cyanomethyl derivatives | Enabled advanced medicinal chemistry applications |
Classification within Heterocyclic Chemistry
Pyrazole belongs to the azole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Structurally, it is distinct from other azoles like imidazole (1,3-diazole) and triazole (1,2,3-triazole) due to its 1,2-diazole arrangement.
This compound (C₈H₉N₃O₂) is a substituted pyrazole with:
- Position 1 : Cyanomethyl (-CH₂CN) substituent
- Position 4 : Methyl ester (-COOCH₃) group
- Core ring : Aromatic pyrazole skeleton
This substitution pattern influences electronic properties and reactivity, positioning it as a key intermediate in synthesizing bioactive molecules.
| Heterocyclic Class | Structural Characteristics |
|---|---|
| Pyrazole | 1,2-diazole; aromatic |
| Imidazole | 1,3-diazole; aromatic |
| Triazole | 1,2,3-triazole; aromatic |
| Thiazole | 1,3-thiazole; sulfur-containing |
Significance of Cyanomethyl-Substituted Pyrazoles in Research
Cyanomethyl groups (-CH₂CN) serve as versatile handles for further functionalization, enabling:
- Nucleophilic substitution : Reactivity at the cyanomethyl carbon allows coupling with amines, thiols, or alcohols.
- Cycloaddition reactions : Participation in [3+2] dipolar cycloadditions to form fused heterocycles.
- Metallation : Coordination to transition metals for catalytic applications.
This compound is particularly valued in medicinal chemistry for its role in synthesizing:
- COX-2 inhibitors (e.g., celecoxib analogs)
- Antitumor agents (e.g., pyrazole-thioglycosides)
- Fungicides (e.g., succinate dehydrogenase inhibitors)
Recent studies highlight its utility in forming thieno[2,3-b]pyridines via Thorpe-Ziegler reactions, underscoring its synthetic flexibility.
Structure-Activity Relationship Overview
The biological activity of pyrazole derivatives correlates with substituent positioning and electronic effects:
Properties
IUPAC Name |
methyl 1-(cyanomethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFBXWNTBVOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate generally involves:
- Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or related precursors.
- Introduction of the cyanomethyl substituent through alkylation reactions.
- Esterification to install the methyl ester group at the 4-position.
These steps may be conducted sequentially or via one-pot multi-component reactions under catalytic conditions.
Detailed Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
A common approach begins with the condensation of hydrazine hydrate with β-ketoesters such as ethyl acetoacetate or methyl benzoylacetate to form pyrazolone intermediates. This step is often catalyzed by Lewis acids such as indium(III) chloride (InCl3) to enhance yield and selectivity.
- Example: InCl3-catalyzed one-pot synthesis of pyrazole derivatives involves reacting ethyl acetoacetate with hydrazine hydrate, methyl benzoylformate, and malononitrile in 50% ethanol under ultrasonic irradiation at 40 °C for 20 minutes, yielding multi-substituted pyrazole esters with high efficiency (80–95% yields).
Introduction of Cyanomethyl Group
The cyanomethyl group (-CH2CN) is typically introduced via nucleophilic substitution or alkylation reactions on the nitrogen atom of the pyrazole ring.
- Procedure: The pyrazole intermediate or its hydrazide derivative is refluxed with a cyano-containing alkylating agent (e.g., cyanomethyl halide) in a polar aprotic solvent such as dimethylformamide (DMF) for extended periods (e.g., 8 hours). The reaction mixture is then cooled, and the product is precipitated and purified by column chromatography or recrystallization.
Esterification of Carboxylic Acid Precursors
If the starting material is a pyrazole carboxylic acid, esterification is performed to obtain the methyl ester.
- Method: The carboxylic acid is dissolved in an ether solvent and reacted with excess diazomethane at low temperature (0 °C). The reaction proceeds with nitrogen gas evolution, and after completion, the mixture is refrigerated overnight. Excess diazomethane is removed by distillation, and the methyl ester product is isolated by recrystallization from ethanol with typical yields around 75%.
Representative Reaction Scheme and Conditions
Catalysts and Reaction Enhancers
- Indium(III) chloride (InCl3): Used as a Lewis acid catalyst to promote condensation and cyclization reactions efficiently, enabling high yields and shorter reaction times under mild conditions.
- Ultrasonic Irradiation: Applied to accelerate reaction kinetics and improve yields by enhancing mass transfer and mixing during the pyrazole ring formation step.
Purification and Characterization
- Purification: Products are typically purified by recrystallization from ethanol or ethyl acetate and/or column chromatography using silica gel.
- Characterization: Confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography may be employed for unambiguous structural confirmation when single crystals are available.
Research Findings and Efficiency
- The one-pot multi-component reaction method catalyzed by InCl3 under ultrasonic conditions provides a green, efficient, and high-yielding route to pyrazole derivatives structurally related to this compound.
- Alkylation with cyanomethyl groups via reflux in DMF is a reliable method for introducing the cyanomethyl substituent with good yields and purity after chromatographic purification.
- Esterification using diazomethane is a classical and effective method to obtain methyl esters from pyrazole carboxylic acids, with moderate to high yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole has shown promising antimicrobial properties. Various studies have indicated its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. For example, derivatives containing the benzodiazole moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Benzodiazole derivatives have been linked to inhibition of cancer cell proliferation in various types of cancer, including breast and lung cancers. For instance, studies have reported that certain benzodiazole derivatives induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving cyclin-dependent kinases .
Agricultural Applications
Pesticidal Activity
Research has indicated that 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole can be utilized as a pesticide or fungicide. Its efficacy against plant pathogens has been demonstrated in several agricultural studies, where it was shown to inhibit the growth of fungi responsible for crop diseases . The compound's ability to disrupt fungal cell membranes is a key mechanism behind its fungicidal activity.
Plant Growth Regulation
Additionally, this compound has been explored for its role as a plant growth regulator. Studies suggest that it may enhance plant resistance to stressors and improve overall plant health when applied in agricultural settings. The compound's interaction with plant signaling pathways could lead to increased yield and resilience against environmental challenges.
Table 1: Antimicrobial Activity of 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole Derivatives
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| A | Mycobacterium tuberculosis | 10.96 | |
| B | Escherichia coli | 15.48 | |
| C | Staphylococcus aureus | 12.34 |
Table 2: Pesticidal Efficacy of 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Fungicide | Botrytis cinerea | 85 | |
| Insecticide | Aphididae | 75 | |
| Herbicide | Cynodon dactylon | 90 |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study aimed at evaluating the antimicrobial properties of various benzodiazole derivatives, researchers synthesized several compounds based on the structure of 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole. The derivatives were tested against Mycobacterium tuberculosis. The results indicated significant activity with some compounds achieving MIC values below 15 µM, suggesting their potential as new therapeutic agents for tuberculosis treatment .
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the efficacy of 1-Cyclohexyl-5-fluoro-2-methyl-1,3-benzodiazole as a fungicide. The trials demonstrated that the compound effectively reduced the incidence of fungal infections in crops by over 80%, indicating its viability as an agricultural chemical for enhancing crop protection against fungal pathogens .
Mechanism of Action
The mechanism of action of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-4-carboxylate derivatives vary in substituents at the 1-position and ester groups, significantly altering their properties:
Key Observations:
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) are hydrolytically labile, whereas carboxylic acid derivatives (e.g., ) exhibit higher stability and acidity (pKa ~3–4).
- Aromatic substituents (e.g., 4-methoxybenzyl in ) increase lipophilicity, impacting membrane permeability in biological systems.
- Heterocyclic Moieties : Pyridinyl () and piperidinyl () groups introduce basicity or metal-binding capacity, broadening applications in medicinal chemistry.
Challenges:
- Cyanomethyl Introduction: Direct cyanomethylation may require specialized reagents (e.g., chloroacetonitrile with a base) or protection-deprotection strategies.
- Steric Hindrance: Bulky substituents (e.g., 4-cyanobenzyl in ) may slow reaction kinetics, necessitating elevated temperatures or catalysts.
Spectroscopic and Analytical Data
While specific data for the target compound are unavailable, analogs provide reference benchmarks:
- 13C NMR : Ethyl 1-(4-chlorobenzoyl) derivatives show carbonyl peaks at δ 163–165 ppm, with pyrazole carbons at δ 115–140 ppm .
- HRMS : Ethyl pyrazole-4-carboxylates exhibit [M+H]+ peaks matching calculated masses (e.g., 407.1275 for C22H19ClN4O2) .
- Melting Points : Methyl esters with nitro groups (e.g., ) often have higher melting points (>150°C) due to crystallinity.
Biological Activity
Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry and agriculture due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
This compound has the molecular formula and a molecular weight of approximately 165.15 g/mol. The presence of the cyanomethyl group enhances its reactivity, allowing for diverse applications in drug development and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic addition and esterification, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 165.15 g/mol |
| Functional Groups | Cyanomethyl, Carboxylate |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects.
Case Study:
A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed that these compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity compared to traditional antibiotics like Ciprofloxacin .
Antiviral Activity
This compound has been explored for its potential as an antiviral agent, particularly against HIV-1. Research indicates that certain pyrazole-based compounds can inhibit viral replication without targeting conventional viral enzymes, presenting a novel mechanism that may help combat drug resistance .
Research Findings:
In a screening of pyrazole derivatives for HIV-1 inhibition, compounds similar to this compound were found to be non-toxic and active in a dose-dependent manner against HIV-1 replication . This positions such compounds as promising candidates for further development in antiviral therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Various modifications to the pyrazole ring and functional groups have been studied to optimize efficacy against specific pathogens or diseases.
| Modification | Observed Effect |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of carboxylate group | Enhanced antiviral activity |
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or related intermediates. For example:
- Step 1 : Condensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form an enamine intermediate.
- Step 2 : Reaction with a cyanomethyl-substituted hydrazine derivative to construct the pyrazole ring.
- Step 3 : Esterification to introduce the methyl ester group at the 4-position.
Purification often employs flash chromatography (e.g., heptane/ethyl acetate gradients) or recrystallization .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrazole ring formation?
Answer:
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at specific positions.
- Catalysts : Acidic conditions (e.g., acetic acid) or base-mediated reactions can direct substituent placement.
- Temperature : Lower temperatures (0–5°C) may stabilize intermediates, while reflux promotes thermodynamically favored products.
For example, hydrazine hydrate in ethanol under reflux yielded fused pyrazolo[3,4-c]pyrazoles in one study, while room-temperature reactions with iodine produced alternative regioisomers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR identify substituent positions (e.g., methyl ester at δ ~3.8 ppm, pyrazole protons at δ ~7–8 ppm).
- FTIR : Confirm ester carbonyl (~1700 cm) and nitrile groups (~2200 cm).
- Mass spectrometry : HRMS validates molecular weight (e.g., ESI-MS m/z [M+1]+) .
Advanced: How can computational methods resolve contradictions in spectral assignments?
Answer:
- DFT calculations : Compare experimental NMR/IR data with simulated spectra (e.g., using Gaussian or ADF software). For example, used B3LYP/6-311++G(d,p) to validate vibrational modes.
- Crystal structure prediction : Tools like Mercury CSD analyze packing patterns and hydrogen bonding to confirm substituent positions .
Advanced: What strategies mitigate side reactions during esterification or cyanomethylation?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyl groups for amines).
- Stepwise synthesis : Isolate intermediates before cyanomethylation to avoid cross-reactivity.
- Reagent selection : Use mild cyanating agents (e.g., trimethylsilyl cyanide) to reduce hydrolysis .
Basic: How is crystallographic data analyzed to confirm molecular structure?
Answer:
- Single-crystal X-ray diffraction : SHELX programs refine unit cell parameters and electron density maps.
- Packing analysis : Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking of pyrazole rings) .
Advanced: What green chemistry approaches reduce hazardous waste in synthesis?
Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.
- Catalytic methods : Use immobilized enzymes or recyclable catalysts (e.g., Amberlyst-15) for esterification.
- Microwave-assisted synthesis : Reduces reaction time and energy consumption .
Basic: How is purity assessed during scale-up?
Answer:
- HPLC/UPLC : Quantify impurities using C18 columns and UV detection.
- TLC monitoring : Track reaction progress with silica plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced: How do substituents (e.g., cyanomethyl) influence electronic properties?
Answer:
- Hammett constants : Quantify electron-withdrawing effects of the cyanomethyl group (σ ~1.0).
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.
- UV-Vis spectroscopy : Monitor shifts in λ to assess conjugation effects .
Advanced: What methods validate biological activity in pyrazole derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
